molecular formula C12H17NO2 B13527169 propan-2-yl (2S)-2-amino-3-phenylpropanoate

propan-2-yl (2S)-2-amino-3-phenylpropanoate

Cat. No.: B13527169
M. Wt: 207.27 g/mol
InChI Key: JPWDURLJLRNJAT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2S)-2-amino-3-phenylpropanoate is an organic compound with a molecular formula of C12H17NO2 It is an ester derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenylalanine with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Propan-2-yl (2S)-2-amino-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug to deliver phenylalanine in metabolic disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-amino-3-phenylpropanoate involves its hydrolysis to release phenylalanine and isopropanol. Phenylalanine is then incorporated into protein synthesis or metabolized into other biologically active compounds. The ester linkage allows for controlled release and targeted delivery of phenylalanine.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: An ester derivative of tyrosine with similar properties but an additional hydroxyl group.

    Propan-2-yl (2S)-2-aminopropanoate: An ester derivative of alanine, lacking the phenyl group.

Uniqueness

Propan-2-yl (2S)-2-amino-3-phenylpropanoate is unique due to its phenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug delivery and as a precursor in organic synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1

InChI Key

JPWDURLJLRNJAT-NSHDSACASA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.